molecular formula C17H32N2O3Si B6239042 tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate CAS No. 2375268-77-0

tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate

Cat. No. B6239042
CAS RN: 2375268-77-0
M. Wt: 340.5
InChI Key:
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Description

“tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate” is a chemical compound with the molecular weight of 340.54 . It is used as a reagent in the total synthesis of various compounds . Its molecular formula is C23H40FN3O4Si and its molecular weight is 469.7 g/mol.


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H32N2O3Si/c1-15(2,3)22-14(20)19-12-17(11-18,13-19)9-10-21-23(7,8)16(4,5)6/h9-10,12-13H2,1-8H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.54 . It is a liquid at room temperature and is stored at temperatures below -10°C . It is soluble in most organic solvents .

Safety and Hazards

The compound is sensitive to moisture and has an irritating odor . It is corrosive and flammable, and it is recommended to be used in anhydrous systems and handled in a fume hood .

Future Directions

The compound is a useful research compound. It is used as a reagent in the total synthesis of various compounds , indicating its potential for future use in chemical synthesis and research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate involves the reaction of tert-butyl 3-cyanoazetidine-1-carboxylate with tert-butyldimethylsilyl chloride followed by the reaction with 2-hydroxyethyl trifluoromethanesulfonate. The resulting intermediate is then reacted with sodium hydride and tert-butyl bromoacetate to yield the final product.", "Starting Materials": [ "tert-butyl 3-cyanoazetidine-1-carboxylate", "tert-butyldimethylsilyl chloride", "2-hydroxyethyl trifluoromethanesulfonate", "sodium hydride", "tert-butyl bromoacetate" ], "Reaction": [ "Step 1: React tert-butyl 3-cyanoazetidine-1-carboxylate with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine to yield tert-butyl 3-{[(tert-butyldimethylsilyl)oxy]methyl}-3-cyanoazetidine-1-carboxylate.", "Step 2: React the intermediate from step 1 with 2-hydroxyethyl trifluoromethanesulfonate in the presence of a base such as potassium carbonate to yield tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate.", "Step 3: React the intermediate from step 2 with sodium hydride in the presence of a solvent such as dimethylformamide to deprotonate the cyano group and form the corresponding anion. Then, react the anion with tert-butyl bromoacetate to yield the final product, tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate." ] }

CAS RN

2375268-77-0

Product Name

tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate

Molecular Formula

C17H32N2O3Si

Molecular Weight

340.5

Purity

95

Origin of Product

United States

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